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Compound of Interest

3-Bromo-5H-pyrrolo[2,3-
Compound Name:
Blpyrazine

Cat. No.: B582153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the
compound 3-Bromo-5H-pyrrolo[2,3-b]pyrazine (CAS No: 1260665-49-3). Due to the limited
availability of experimentally-derived public data, this document presents predicted Nuclear
Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data
based on the analysis of its chemical structure and data from analogous compounds. It also
includes detailed, generalized experimental protocols for obtaining such data.

Compound Overview

3-Bromo-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound belonging to the
pyrrolopyrazine family. This scaffold is of significant interest in medicinal chemistry, often
explored for its potential as a kinase inhibitor in various drug discovery programs. Accurate
spectroscopic characterization is crucial for confirming the identity, purity, and structure of this
and related molecules during synthesis and screening.

Chemical Structure:

Molecular Formula: CeH4BrNs Molecular Weight: 198.02 g/mol

Predicted Spectroscopic Data
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The following tables summarize the predicted spectroscopic data for 3-Bromo-5H-pyrrolo[2,3-
b]pyrazine.

Disclaimer: This data is predicted based on chemical structure and has not been derived from
direct experimental measurement of the specified compound.

Table 1: Predicted *H NMR Data

The *H NMR spectrum is predicted to show signals corresponding to the three aromatic protons
and one N-H proton of the pyrrole ring.

Chemical Shift (5, o Coupling Constant .

Multiplicity Assignment
ppm) (3, Hz)
~82-84 Singlet - H on Pyrazine Ring
~7.8-8.0 Singlet - H on Pyrazine Ring
~7.0-7.2 Singlet - H on Pyrrole Ring
~12.0-13.0 Broad Singlet - N-H

Table 2: Predicted **C NMR Data

The 13C NMR spectrum is predicted to display six distinct signals for the carbon atoms in the
heterocyclic ring system.

Chemical Shift (6, ppm) Assignment

~ 145 - 150 C in Pyrazine Ring
~ 140 - 145 C in Pyrazine Ring
~130- 135 C in Pyrrole Ring
~125-130 C in Pyrrole Ring
~115-120 C-Br

~110- 115 C in Pyrazine Ring
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Table 3: Predicted LC-MS Data

LC-MS analysis is expected to confirm the molecular weight of the compound.

Parameter Expected Value

Retention Time (t_R) Dependent on specific LC conditions
Exact Mass 196.959 Da

[M+H]* (m/z) 197.967 Da

[M+Na]* (m/z) 220.949 Da

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 3-Bromo-5H-
pyrrolo[2,3-b]pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring *H and 3C NMR spectra.
e Sample Preparation:
o Accurately weigh 5-10 mg of the solid 3-Bromo-5H-pyrrolo[2,3-b]pyrazine sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds
or CDCI3) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
e Instrument Parameters (for a 400 MHz Spectrometer):
o 'H NMR:
» Pulse Program: Standard single-pulse experiment (e.g., 'zg30").

» Spectral Width: 0-16 ppm.
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» Number of Scans: 16-64, depending on sample concentration.
» Relaxation Delay (d1): 1-2 seconds.

= Temperature: 298 K.

o 1BC NMR:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2-5 seconds.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for
1H and 39.52 ppm for 13C).

[¢]

o

Integrate the *H NMR signals and pick peaks for both *H and 13C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general method for obtaining LC-MS data for purity assessment and

mass confirmation.
e Sample Preparation:

o Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or
Acetonitrile) at a concentration of 1 mg/mL.

o Dilute the stock solution to a final concentration of 10-100 pg/mL with the initial mobile
phase composition.
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o Filter the final solution through a 0.22 pum syringe filter into an LC vial.

e LC-MS System and Conditions:

[e]

LC System: A standard HPLC or UPLC system.

o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um particle size).

o Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

o Flow Rate: 0.3-0.5 mL/min.

o Column Temperature: 40 °C.

o Injection Volume: 1-5 pL.

e Mass Spectrometer Conditions:

o lonization Mode: Electrospray lonization, Positive (ESI+).

[¢]

Scan Range: m/z 100-500.

[¢]

Capillary Voltage: 3-4 kV.

[e]

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

o

Visualized Workflow

The following diagram illustrates a typical workflow for the characterization of a novel synthetic
compound like 3-Bromo-5H-pyrrolo[2,3-b]pyrazine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3-
Bromo-5H-pyrrolo[2,3-b]pyrazine]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b582153#3-bromo-5h-pyrrolo-2-3-b-pyrazine-
spectroscopic-data-nmr-lc-ms]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b582153?utm_src=pdf-body-img
https://www.benchchem.com/product/b582153#3-bromo-5h-pyrrolo-2-3-b-pyrazine-spectroscopic-data-nmr-lc-ms
https://www.benchchem.com/product/b582153#3-bromo-5h-pyrrolo-2-3-b-pyrazine-spectroscopic-data-nmr-lc-ms
https://www.benchchem.com/product/b582153#3-bromo-5h-pyrrolo-2-3-b-pyrazine-spectroscopic-data-nmr-lc-ms
https://www.benchchem.com/product/b582153#3-bromo-5h-pyrrolo-2-3-b-pyrazine-spectroscopic-data-nmr-lc-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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